5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide
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Overview
Description
5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-FURAMIDE is a complex organic compound that features a pyrazole ring system Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-FURAMIDE typically involves multiple steps. One common approach is the alkylation of pyrazole derivatives using brominated intermediates. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like dichloromethane (DCM) and acetonitrile (CH3CN), along with catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-FURAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-FURAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
1,3-DIMETHYL-5-BROMO-1H-PYRAZOLE: Similar in structure but lacks the furanamide moiety.
1,5-DIMETHYL-3-BROMO-1H-PYRAZOLE: Another pyrazole derivative with different substitution patterns.
Uniqueness
5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-FURAMIDE is unique due to its specific substitution pattern and the presence of both pyrazole and furanamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H22BrN5O2 |
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Molecular Weight |
420.3 g/mol |
IUPAC Name |
5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide |
InChI |
InChI=1S/C18H22BrN5O2/c1-11-17(19)13(3)24(21-11)10-15-6-7-16(26-15)18(25)22(4)9-14-8-20-23(5)12(14)2/h6-8H,9-10H2,1-5H3 |
InChI Key |
KXTYYYFKMYHPAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CN(C)C(=O)C2=CC=C(O2)CN3C(=C(C(=N3)C)Br)C |
Origin of Product |
United States |
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